molecular formula C₂₀H₁₉D₃N₈O₅ B1148294 Methotrexate-d3 CAS No. 432545-63-6

Methotrexate-d3

Numéro de catalogue B1148294
Numéro CAS: 432545-63-6
Poids moléculaire: 457.46
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of methotrexate and its derivatives, including methotrexate-d3, involves complex chemical reactions that are meticulously designed to ensure the correct placement of functional groups and isotopic labels. The synthesis process often involves multiple steps, starting from basic chemical precursors to the final deuterated compound. For instance, methotrexate itself can be synthesized from 4-(methylamino) benzoic acid by carbobenzyloxy protection, amidization with diethyl D-glutamate hydrochloride, catalytic hydrogenolysis, and then hydrolysis to give N-(4- methylaminobenzoyl) -D-glutamic acid, which is then subjected to one-pot simultaneous reaction with 2,4,5,6-tetraamnio-pyrimidine sulfate and 1,1,3-tribromoacetone (Haitao, 2011).

Molecular Structure Analysis

The molecular structure of methotrexate has been extensively analyzed using various spectroscopic and computational methods. Studies have focused on the equilibrium geometry, bonding features, and vibrational frequencies of MTX, utilizing density functional theory (DFT) and other theoretical calculations to complement experimental findings. For instance, vibrational spectra studies of MTX have confirmed differently acting ring modes, steric repulsion, conjugation, and back-donation, with Time-Dependent DFT (TD-DFT) results showing good correlation with experimental data (Ayyappan et al., 2010).

Chemical Reactions and Properties

Methotrexate undergoes various chemical reactions, particularly in the biological context, affecting its mechanism of action and pharmacokinetics. It has been shown to interact with enzymes such as dihydrofolate reductase, inhibiting the folate pathway, which is crucial for DNA synthesis and cell division. The electrochemical properties of MTX have been studied, revealing multiple reduction steps in acidic and neutral media, which are significant for understanding its reactivity and the development of resistance (Gurira & Bowers, 1983).

Physical Properties Analysis

The physical properties of methotrexate, such as solubility, stability, and formulation compatibility, are crucial for its effectiveness as a therapeutic agent. Modifications like methotrexate-d3 can influence these properties, affecting how the drug is administered and metabolized. The intercalation of methotrexate into layered double hydroxides, for example, has been explored to improve its delivery, indicating the importance of physical properties in drug design and application (Tian et al., 2014).

Chemical Properties Analysis

The chemical properties of methotrexate, including its reactivity, interaction with biological molecules, and degradation pathways, are essential for its pharmacological profile. Studies have detailed how methotrexate interacts with enzymes and cellular components, its inhibition mechanisms, and how modifications like deuteration can impact these interactions. For instance, methotrexate's efficacy and mechanism of action have been linked to its ability to inhibit the JAK/STAT pathway, offering insights into how chemical properties dictate therapeutic outcomes (Alqarni & Zeidler, 2020).

Applications De Recherche Scientifique

  • Cancer Treatment

    • Field : Oncology
    • Application : Methotrexate has been used for more than seven decades for the treatment of different diseases such as cancer . The main usages of methotrexate are in the cancer treatment field .
    • Methods : Methotrexate is often delivered to the target cells using different nanoparticles to attenuate harm to the host cell .
    • Results : The effectiveness of methotrexate in cancer treatment has been widely recognized .
  • Treatment of Autoimmune Diseases

    • Field : Immunology
    • Application : Methotrexate is the first line drug for the treatment of a number of rheumatic and non-rheumatic disorders .
    • Methods : Methotrexate is administered to patients suffering from autoimmune disorders .
    • Results : Methotrexate has shown potent efficacy and tolerability in the treatment of autoimmune disorders .
  • Treatment of Rheumatoid Arthritis

    • Field : Rheumatology
    • Application : Methotrexate is currently used as an anchor disease, modifying anti-rheumatic drug in the treatment of rheumatoid arthritis (RA) .
    • Methods : Methotrexate is administered to patients suffering from RA .
    • Results : Despite the development of numerous new targeted therapies, MTX remains the backbone of RA therapy due to its potent efficacy and tolerability .
  • Pediatric Acute Lymphoblastic Leukemia

    • Field : Oncology
    • Application : Methotrexate oral solution is indicated for pediatric acute lymphoblastic leukemia .
    • Methods : Methotrexate is administered orally to pediatric patients diagnosed with acute lymphoblastic leukemia .
    • Results : Methotrexate has shown effectiveness in the treatment of pediatric acute lymphoblastic leukemia .
  • Pediatric Polyarticular Juvenile Idiopathic Arthritis

    • Field : Rheumatology
    • Application : Methotrexate injections for subcutaneous use are indicated for polyarticular juvenile idiopathic arthritis .
    • Methods : Methotrexate is administered subcutaneously to pediatric patients diagnosed with polyarticular juvenile idiopathic arthritis .
    • Results : Methotrexate has shown effectiveness in the treatment of polyarticular juvenile idiopathic arthritis .
  • Severe, Recalcitrant, Disabling Psoriasis

    • Field : Dermatology
    • Application : Methotrexate injections for subcutaneous use are indicated for severe, recalcitrant, disabling psoriasis .
    • Methods : Methotrexate is administered subcutaneously to patients diagnosed with severe, recalcitrant, disabling psoriasis .
    • Results : Methotrexate has shown effectiveness in the treatment of severe, recalcitrant, disabling psoriasis .
  • Treatment of Gestational Choriocarcinoma

    • Field : Oncology
    • Application : Methotrexate is indicated to treat gestational choriocarcinoma .
    • Methods : Methotrexate is administered to patients diagnosed with gestational choriocarcinoma .
    • Results : Methotrexate has shown effectiveness in the treatment of gestational choriocarcinoma .
  • Treatment of Breast Cancer

    • Field : Oncology
    • Application : Methotrexate is used in the treatment of breast cancer .
    • Methods : Methotrexate is administered to patients diagnosed with breast cancer .
    • Results : Methotrexate has shown effectiveness in the treatment of breast cancer .
  • Treatment of Non-Hodgkin’s Lymphoma

    • Field : Oncology
    • Application : Methotrexate is used in the treatment of advanced non-Hodgkin’s lymphoma .
    • Methods : Methotrexate is administered to patients diagnosed with advanced non-Hodgkin’s lymphoma .
    • Results : Methotrexate has shown effectiveness in the treatment of advanced non-Hodgkin’s lymphoma .

Safety And Hazards

Methotrexate-d3 is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Germ cell mutagenicity, Category 1B . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Orientations Futures

Future research directions include the study of genetic polymorphisms associated with Methotrexate-d3 pharmacokinetics, toxicity, and outcome . There is also interest in the potential protective cardiovascular effects of Methotrexate-d3 .

Propriétés

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-FUPFOCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962981
Record name N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate-d3

CAS RN

432545-63-6
Record name N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 432545-63-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
47
Citations
L Yin, Z Ji, H Cao, Y Li, J Huang - Journal of Pharmaceutical and …, 2021 - Elsevier
… The structures of methotrexate and internal standard methotrexate-d3 are shown in Fig. 1. Acetonitrile (HPLC-grade) was purchased from Fisher Scientific (Fair Lawn, NJ, USA). …
Number of citations: 8 www.sciencedirect.com
RJW Meesters, E den Boer, RAA Mathot, R de Jonge… - Bioanalysis, 2011 - Future Science
… Methotrexate, 7-hydroxymethotrexate (7-OH-MTX) and the internal standards methotrexate-d3 (MTX-d3) and 7-OH-methotrexate-d3 (7-OH-MTX-d3), were purchased from Schircks …
Number of citations: 25 www.future-science.com
V Upadhyay, M Rajput, A Sen, S Suvarna… - Int. J. Pharm. Sci …, 2017 - researchgate.net
… The sample extraction of methotrexate and methotrexate-d3 (Internal standard) was done from 200 µL of human plasma using solid phase extraction procedure. The chromatographic …
Number of citations: 5 www.researchgate.net
MP McTaggart, J Bluett, BG Keevil - Clinical Chemistry and …, 2023 - degruyter.com
… methotrexate method showing the quantifier ion (QI) and methotrexate-d3 internal standard. … Therefore, the methotrexate-d3 internal standard compensated for the difference in matrix …
Number of citations: 3 www.degruyter.com
P Szpot, O Wachełko, M Zawadzki - 2022 - researchgate.net
… The product ion scan spectra of methotrexate and methotrexate-d3 are presented in Figure 3… selected for optimal monitoring of methotrexate and methotrexate-d3, respectively. A simple …
Number of citations: 1 www.researchgate.net
RJW Meesters, E Den Boer, R de Jonge, J Lindemans - academia.edu
… Methotrexate, 7-hydroxymethotrexate (7-OH-MTX) and the internal standards methotrexate-d3 (MTX-d3) and 7-OH-methotrexate-d3 (7-OH-MTX-d3), were purchased from Schircks …
Number of citations: 0 www.academia.edu
Y Zhang, Y Liu, L Tan - Bioanalysis, 2021 - Future Science
… a 1.5 ml polypropylene tube and was mixed with 300 μl of methanol precipitating agent containing of IS (10 ng/ml for dasatinib-d8; 10 ng/ml for imatinib-d8; 20 ng/ml for methotrexate-d3)…
Number of citations: 3 www.future-science.com
MP McTaggart, BG Keevil - Annals of Clinical Biochemistry, 2021 - journals.sagepub.com
… Stable deuterium labelled methotrexate-d3 (Sigma, Poole, UK) was used as internal … method showing the quantifier ion (QI), confirmatory ion (CI) and methotrexate-d3 internal standard. …
Number of citations: 5 journals.sagepub.com
Y Zhang, L Sun, L Zhao, X Wang, Z Zhao, S Mei - Analytical Sciences, 2021 - Springer
… Various IS were used in MS detectionbased methods, including methotrexate-d3,18,36 (… methotrexate-d3 was used as IS to compensate the ion suppression effect for MTXPG1 and …
Number of citations: 2 link.springer.com
J Han, J Xu, N Sun, S Jin, D Mei, X Wang… - Journal of Pharmaceutical …, 2022 - Elsevier
… Commercial availability and relatively low cost compound methotrexate-D3 was selected as internal standards. The linearity, accuracy, precision, recovery, matrix effect and stability of …
Number of citations: 3 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.